2-(3-Bromophenyl)Acetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

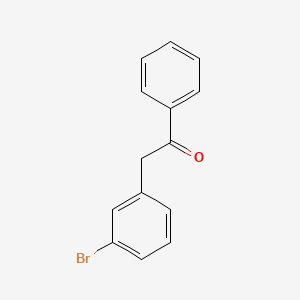

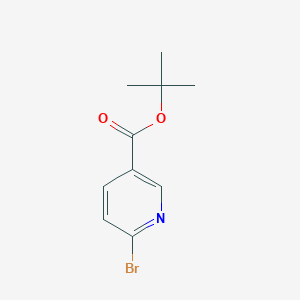

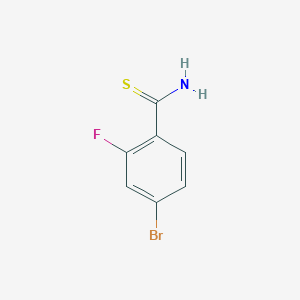

2-(3-Bromophenyl)acetophenone is a brominated acetophenone derivative, which is a compound of interest in various chemical syntheses and reactions. It is structurally characterized by the presence of a bromine atom on the phenyl ring, which significantly influences its reactivity and physical properties.

Synthesis Analysis

The synthesis of brominated acetophenone derivatives typically involves bromination, chlorination, and acylation steps. For instance, 2-bromo-2',4'-dichloroacetophenone was synthesized from glacial acetic acid and m-dichlorobenzene, with a yield of 70% . Similarly, 2-(3-Bromophenyl)acetophenone could be synthesized through analogous methods, with the bromination step being crucial for introducing the bromine atom onto the aromatic ring.

Molecular Structure Analysis

The molecular structure of brominated acetophenone derivatives is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and IR spectra analysis . These techniques provide detailed information about the electronic environment of the atoms within the molecule, the presence of functional groups, and the overall molecular conformation.

Chemical Reactions Analysis

Brominated acetophenones are versatile intermediates in organic synthesis. For example, ω-bromoacetophenone reacts with the sodium salt of ethyl cyanoacetate to produce α-cyano-β-phenyl-Δαβ-butenolide, which can be further transformed into pyrrole derivatives through a series of reactions involving azo coupling, reductive cleavage, and recyclization . The presence of the bromine atom in these molecules is key to their reactivity, as it can facilitate various substitution reactions.

Physical and Chemical Properties Analysis

The physical constants of brominated acetophenones, such as relative density, refractive index, boiling point, and melting point, are measured to characterize these compounds . These properties are influenced by the presence of the bromine atom and other substituents on the aromatic rings. The chemical properties, including reactivity in various organic reactions, are also determined by the electronic effects of the substituents and the overall molecular structure.

Scientific Research Applications

Synthesis and Chemical Applications

2-(3-Bromophenyl)Acetophenone is a chemical intermediate used in the synthesis of various complex molecules. Its structural properties make it suitable for reactions requiring a bromophenyl group. For instance, its role in the selective production of acetophenone derivatives through heterogeneous catalysis has been explored. The consumption of acetophenone is increasing globally due to its applications in products like alcohols, aldehydes, resins, esters, fragrances, and pharmaceuticals. Heterogeneous catalysts, including transition metal nanoparticles and carbon nanotubes, have been utilized for the oxidation of ethylbenzene to acetophenone, highlighting the environmental and yield benefits over traditional methods (Nandanwar, Rathod, Bansal, & Bokade, 2021).

Environmental Impact and Removal Technologies

While the primary search did not return specific studies on the environmental impact or removal technologies directly related to 2-(3-Bromophenyl)Acetophenone, the synthesis and use of similar brominated compounds have raised concerns regarding their environmental fate and the development of effective removal strategies. For example, studies on polybrominated diphenyl ethers (PBDEs), which share the brominated aspect with 2-(3-Bromophenyl)Acetophenone, have been conducted to understand their persistence and toxic effects in the environment. The findings from such studies could provide insights into the environmental considerations necessary for the handling and manufacturing processes involving 2-(3-Bromophenyl)Acetophenone and its derivatives.

Pharmacological and Biological Research

Research into derivatives of acetophenone, such as paeonol (2-hydroxy-4-methoxy acetophenone), indicates a broad spectrum of pharmacological activities. Although not directly related to 2-(3-Bromophenyl)Acetophenone, these studies reveal the potential for derivatives of acetophenone to possess significant biological and therapeutic effects. Investigations into paeonol derivatives have shown antibacterial, anti-inflammatory, and antioxidant effects, suggesting a possible avenue for future research into the biological applications of 2-(3-Bromophenyl)Acetophenone derivatives (Wang, Wu, Chu, Wu, & Sun, 2020).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Acetophenone derivatives have been shown to exhibit antifungal properties . Therefore, it’s plausible that 2-(3-Bromophenyl)Acetophenone may interact with enzymes or proteins in fungi, disrupting their normal function.

Biochemical Pathways

Given the antifungal properties of similar compounds, it’s likely that this compound interferes with essential biochemical pathways in fungi, such as those involved in cell wall synthesis or energy production .

Pharmacokinetics

Similar compounds like 2-bromo-3’-methoxyacetophenone have been used to stabilize active metabolites in human plasma , suggesting potential bioavailability.

Result of Action

The result of 2-(3-Bromophenyl)Acetophenone’s action is likely the inhibition of fungal growth. This is inferred from the observed effects of similar acetophenone derivatives, which have shown significant inhibitory effects against various fungi .

properties

IUPAC Name |

2-(3-bromophenyl)-1-phenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTOZYXOYXWKPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642288 |

Source

|

| Record name | 2-(3-Bromophenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)Acetophenone | |

CAS RN |

27798-44-3 |

Source

|

| Record name | 2-(3-Bromophenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)